N-Nonylbenzene-2,3,4,5,6-D5
Overview
Description
N-Nonylbenzene-2,3,4,5,6-D5 is a deuterium-labeled compound derived from Nonylbenzene . It is used primarily for scientific research and drug development purposes . The deuterium substitution in this compound can potentially impact its pharmacokinetic and metabolic profiles .
Molecular Structure Analysis
The molecular formula of This compound is C~15~H~19~D~5~ . It consists of a nonyl group (C~9~H~19~) attached to a benzene ring, with five deuterium atoms replacing hydrogen atoms . The deuterium labeling is essential for tracking and quantifying the compound during studies.
Physical and Chemical Properties Analysis
Scientific Research Applications
Coordination Chemistry and Luminescence
N-Nonylbenzene derivatives play a significant role in coordination chemistry, particularly in the synthesis of luminescent metal complexes. These complexes, involving metals like ruthenium(II), osmium(II), and platinum(II), exhibit diverse luminescence properties. Platinum(II) complexes of dipyridylbenzenes, for instance, are intensely luminescent and find applications in organic light-emitting device (OLED) technology and cell imaging agents (Williams, 2009).
Kinetic Modeling in Fuel Research
N-Nonylbenzene derivatives have been studied in the context of fuel combustion. For example, the oxidation of n-propylbenzene, a close relative, was explored in high-temperature conditions, providing insights into the reaction mechanisms in fuel combustion and aiding in the development of detailed chemical kinetic reaction models (Dagaut et al., 2002).
Synthesis of Triazines
N-Nonylbenzene derivatives contribute to advancements in organic synthesis, such as the solvent-free synthesis of triazines. These compounds are synthesized from readily available acid hydrazides, ammonium acetate, and dicarbonyl compounds, showcasing the versatility of N-nonylbenzene derivatives in organic chemistry (Ghorbani‐Vaghei et al., 2015).
Surface Chemistry and Self-Assembly
Research has explored the use of N-Nonylbenzene derivatives in the self-assembly of nonbenzenoid aryl isocyanides on gold surfaces. This has implications in surface chemistry and the development of new materials (Barybin, 2010).
Nanotechnology and Material Science
N-Nonylbenzene derivatives have been investigated in the context of nanotechnology and material science. For instance, polybenzene, related to N-Nonylbenzene, has shown promise in these fields due to its unique structural properties and potential for laboratory preparation (Szefler & Diudea, 2012).
Environmental Chemistry
These compounds have also been studied for their environmental impact, such as understanding the interactions between photo-oxidation and biodegradation of N-nonylbenzene in seawater. This research is crucial for assessing the environmental fate of such compounds (Rontani et al., 1987).
Electrochemistry
N-Nonylbenzene derivatives have been utilized in electrochemistry, particularly in the development of redox shuttle additives for lithium-ion batteries. Their electrochemical stability and interaction with other battery components have been a focus of research (Zhang et al., 2010).
Crystallography and Structural Analysis
The structural features of benzene derivatives, including those related to N-Nonylbenzene, have been analyzed in crystallography studies. These investigations provide insights into the molecular interactions and properties essential for various scientific and technological applications (Gagnon et al., 2010).
Green Chemistry and Environmental Sensors
In the realm of green chemistry, N-Nonylbenzene derivatives have been used in the development of environmentally friendly methods for detecting pollutants like nitrobenzene. This aligns with the growing importance of sustainable practices in chemistry (Kubendhiran et al., 2017).
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-nonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i8D,10D,11D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVMPBOGDCSRM-VDUBJQOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCCCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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